Cyclobutane, hexafluorobis(trifluoromethyl)-
Overview
Description
Cyclobutane, hexafluorobis(trifluoromethyl)-, also known as 1,1,2,2,3,4-hexafluoro-3,4-bis(trifluoromethyl)cyclobutane, is a fluorinated organic compound with the molecular formula C6F12. This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties. It is used in various scientific and industrial applications due to its stability and reactivity under specific conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclobutane, hexafluorobis(trifluoromethyl)- typically involves the cyclization of perfluorinated precursors. One common method is the reaction of hexafluoropropylene oxide with a suitable catalyst under controlled temperature and pressure conditions. This reaction results in the formation of the desired cyclobutane derivative .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and catalyst concentration. The final product is purified through distillation and other separation techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Cyclobutane, hexafluorobis(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of perfluorinated carboxylic acids and other oxidation products.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of partially fluorinated cyclobutane derivatives.
Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as sodium hydroxide or ammonia in polar solvents.
Major Products Formed
Oxidation: Perfluorinated carboxylic acids and ketones.
Reduction: Partially fluorinated cyclobutane derivatives.
Substitution: Fluorine-substituted cyclobutane derivatives with functional groups like hydroxyl or amino.
Scientific Research Applications
Cyclobutane, hexafluorobis(trifluoromethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex fluorinated organic molecules.
Biology: Investigated for its potential use in fluorinated drug design due to its stability and unique reactivity.
Medicine: Explored for its potential as a contrast agent in medical imaging techniques such as MRI.
Industry: Utilized in the production of high-performance materials, including fluoropolymers and specialty coatings
Mechanism of Action
The mechanism of action of cyclobutane, hexafluorobis(trifluoromethyl)- involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to the stabilization of reactive intermediates and the formation of strong carbon-fluorine bonds. The compound’s unique reactivity is attributed to the electron-withdrawing effects of the fluorine atoms, which influence the compound’s overall chemical behavior .
Comparison with Similar Compounds
Similar Compounds
Perfluorocyclobutane: Another fluorinated cyclobutane derivative with similar stability but different reactivity due to the absence of trifluoromethyl groups.
Hexafluorocyclobutene: A related compound with a double bond, leading to different chemical properties and reactivity.
Octafluorocyclobutane: A fully fluorinated cyclobutane with different physical properties and applications.
Uniqueness
Cyclobutane, hexafluorobis(trifluoromethyl)- is unique due to its high fluorine content and the presence of trifluoromethyl groups, which impart distinct chemical and physical properties. These features make it particularly valuable in applications requiring high stability and specific reactivity patterns .
Properties
IUPAC Name |
1,1,2,2,3,3-hexafluoro-4,4-bis(trifluoromethyl)cyclobutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F12/c7-2(8)1(5(13,14)15,6(16,17)18)3(9,10)4(2,11)12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXGPGHBYAPBDAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C1(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70897525 | |
Record name | Perfluoro(1,1-dimethylcyclobutane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70897525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; Nearly odorless; [Alfa Aesar MSDS] | |
Record name | Hexafluorobis(trifluoromethyl)cyclobutane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/16462 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
28677-00-1, 37360-98-8 | |
Record name | Hexafluorobis(trifluoromethyl)cyclobutane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028677001 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Freon C 51-12 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037360988 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perfluoro(1,1-dimethylcyclobutane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70897525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexafluorobis(trifluoromethyl)cyclobutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.663 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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